2-Phenylethanol
Overview
Description
2-Phenylethanol, also known as Phenethyl alcohol, is an organic compound with the chemical formula C6H5CH2CH2OH . It is a colorless liquid with a pleasant floral odor . It occurs widely in nature, being found in a variety of essential oils .
Synthesis Analysis
2-Phenylethanol is prepared commercially via two routes. The most common is the Friedel-Crafts reaction between benzene and ethylene oxide in the presence of aluminium trichloride . Another method is the hydrogenation of styrene oxide . It can also be produced by biotransformation from L-phenylalanine using immobilized yeast Saccharomyces cerevisiae .Molecular Structure Analysis
The molecule of phenethyl alcohol consists of a phenethyl group (C6H5CH2CH2−) attached to a hydroxyl group (−OH) . The 2D chemical structure image of 2-Phenylethanol is also called skeletal formula .Chemical Reactions Analysis
Oxidative transformation of 2-phenylethanol has been executed in pure aqueous and surfactant medium using Ce (IV) as the oxidant . A comprehensive kinetic analysis for the electron transfer process was made to predict the mechanism of transformation .Physical And Chemical Properties Analysis
2-Phenylethanol is a colorless liquid, immiscible with water, but miscible with many organic solvents . Its odor has been described as "floral" or "rose-like" .Scientific Research Applications
Biotechnological Production
2-Phenylethanol (2-PE) is an aromatic alcohol with a rose-like fragrance and finds extensive applications in cosmetics, perfumes, and food industries. It is primarily produced through chemical synthesis, but microbial transformation processes are gaining attention as environmentally friendly alternatives that produce "natural" flavors and fragrances. Biotechnological production of 2-PE via the Ehrlich pathway from L-phenylalanine has seen considerable advancements. Strategies to increase 2-PE production and applications of in situ product removal techniques have been a focus in recent research (Hua & Xu, 2011).
Metabolic Engineering in Microorganisms
Metabolic engineering in Escherichia coli has been explored for the synthesis of 2-PE from renewable glucose. By manipulating the expression of specific genes such as adh1 and kdc from yeast strains, and optimizing the expression of other related genes, significant increases in 2-PE accumulation have been achieved (Kang, Zhang, Du & Chen, 2014).
Microbial Production and Market Overview
The microbial production of 2-PE, particularly through the bioconversion of L-phenylalanine, is an option that has been explored due to the demand for natural flavors. This process, however, requires in situ product removal to mitigate product inhibition. The chemical syntheses methods, along with the market situation for 2-PE, have also been reviewed (Etschmann, Bluemke, Sell & Schrader, 2002).
Production from Yeast Biomass
Utilizing yeast biomass for the production of natural 2-PE offers an alternative to chemical synthesis and plant extraction. Research has shown that certain yeast strains, such as JM2014, can produce significant quantities of 2-PE in batch cultures, and methods have been developed for the isolation and purification of 2-PE, qualifying it as a natural product (Chreptowicz, Wielechowska, Główczyk-Zubek, Rybak & Mierzejewska, 2016).
Metabolic Engineering Strategies
In light of concerns over the toxic byproducts in chemically synthesized 2-PE, the biosynthesis of natural 2-PE using various microorganisms has been emphasized. Recent strategies in metabolic engineering, such as alleviating feed-back inhibition and enhancing crucial enzyme activities, have achieved success in improving the bioproduction of 2-PE in yeasts and E. coli (Wang, Zhang, Lu, Zong & Zhuge, 2019).
Sensing, Upt
ake, and Catabolism of L-PhenylalanineThe process of 2-PE biosynthesis in Saccharomyces cerevisiae involves the utilization of L-phenylalanine as a precursor through the Ehrlich pathway. Understanding the intricate regulation of L-phenylalanine metabolism in yeast is crucial for enhancing 2-PE synthesis. Current research has been delving into the signal transduction pathways of L-phenylalanine sensing, its uptake, and subsequent conversion to 2-PE (Dai, Xia, Yang & Chen, 2021).
Bioprocesses for 2-PE and Derivatives
2-PE and 2-phenethyl acetate (2-PEA) are valuable flavoring agents with wide industrial applications. While these are predominantly produced chemically, the shift towards natural products has led to the development of biotechnological approaches. The bioconversion of L-phenylalanine via the Ehrlich pathway is considered the most efficient route for bioproducing these compounds. Recent developments have focused on advancing this process, including studies on strain development and the use of residue-based systems (Martínez-Avila, Sánchez, Font & Barrena, 2018).
Wild-Type Strain Utilization and Optimization
The use of wild-type strains for the biosynthesis of 2-PE is being investigated. For example, a wild-type Wickerhamomyces anomalus strain isolated from rice wine was optimized for 2-PE production, achieving high yields in bioreactors. This approach highlights the potential of employing native yeast species in the bioproduction of high-value aromatic compounds (Tian, Liang, Chen, Zeng, Zhou & Du, 2020).
Transcriptomic Analysis Under 2-PE Stress
Understanding the molecular mechanisms of 2-PE's toxic effect on Saccharomyces cerevisiae is crucial for improving its microbial production. Transcriptomic analysis has revealed significant alterations in gene expression related to mitochondrial, cytoplasmic, and plasma membrane proteins under 2-PE stress, offering insights into the inhibitory mechanisms of 2-PE on yeast and other microbes (Jin, Gu, Xiong, Huang, Huang, Liu & Xiao, 2018).
Safety And Hazards
Future Directions
The biotechnological production of 2-Phenylethanol presents a promising solution, yielding a natural product . By elucidating the crucial factors affecting 2-Phenylethanol production, we pave the way for the development of biotechnological strategies to harness its potential as a natural and sustainable aroma compound .
properties
IUPAC Name |
2-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNZCZEMHIOCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | PHENETHYL ALCOHOL | |
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DSSTOX Substance ID |
DTXSID9026342 | |
Record name | 2-Phenylethanol | |
Source | EPA DSSTox | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Colorless liquid with a floral odor; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; mild, warm,rose, honey-like odour | |
Record name | Benzeneethanol | |
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Record name | PHENETHYL ALCOHOL | |
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Record name | Phenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
218.2 °C AT 760 MM HG, 219.00 to 221.00 °C. @ 760.00 mm Hg, 219 °C | |
Record name | Phenylethyl alcohol | |
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Record name | 2-Phenylethanol | |
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Flash Point |
102 °C, 205 °F (96 °C) (Closed cup), 102 °C c.c. | |
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Record name | PHENETHYL ALCOHOL | |
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Solubility |
2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER, SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL, VERY SOL IN PROPYLENE GLYCOL, Miscible with chloroform., 16,000 mg/L in water @ 20 °C, 22.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2 (moderate), Slighty soluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 50% ethanol (in ethanol) | |
Record name | Phenylethyl alcohol | |
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Record name | 2-Phenylethanol | |
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Record name | PHENETHYL ALCOHOL | |
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Record name | Phenethyl alcohol | |
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Density |
1.0202 AT 20 °C/4 °C, 1.02 g/cm³, 1.017-1.020 | |
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Record name | PHENETHYL ALCOHOL | |
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Record name | Phenethyl alcohol | |
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Vapor Density |
4.21 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
Record name | 2-PHENYLETHANOL | |
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Vapor Pressure |
0.08 [mmHg], 8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 8 | |
Record name | Phenylethyl alcohol | |
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Impurities |
Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde. | |
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Product Name |
Phenylethyl Alcohol | |
Color/Form |
COLORLESS, VISCOUS LIQUID | |
CAS RN |
60-12-8, 1321-27-3 | |
Record name | 2-Phenylethanol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-27 °C, -25.8 °C | |
Record name | Phenylethyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-PHENYLETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.